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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol

CAS No.: 194473-03-5

Cat. No.: B573599

Get Quote

Executive Summary & Rationale
This guide details the synthesis of 7-Fluoro-2-methylquinazolin-4-ol (tautomer: 7-fluoro-2-

methyl-4(3H)-quinazolinone), a critical scaffold in the development of PARP and EGFR

inhibitors.

While direct condensation methods exist, this protocol utilizes a Two-Stage One-Pot strategy

via a Benzoxazinone Intermediate.

Why this route? Direct condensation of 2-amino-4-fluorobenzoic acid with amides often leads

to oligomeric side products and difficult purification. The benzoxazinone route isolates the

cyclization event from the amination event, acting as a "chemical checkpoint" that ensures

high regioselectivity and purity (>98%) required for pharmaceutical applications.

Retrosynthetic Analysis & Mechanism
The synthesis exploits the reactivity of the 2-amino group and the carboxylic acid in 2-amino-4-

fluorobenzoic acid.
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Activation/Cyclization: Acetic anhydride serves a dual role: N-acetylation of the amine and

dehydration of the carboxylic acid to form the thermodynamically stable 7-fluoro-2-methyl-

4H-3,1-benzoxazin-4-one.

Ring Expansion (Ammonolysis): The benzoxazinone ring is susceptible to nucleophilic attack

by ammonia (or ammonium acetate), which opens the lactone ring and re-closes it to form

the thermodynamically favored quinazolinone lactam.
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Caption: Sequential cyclodehydration and ammonolysis pathway converting anthranilic acid

derivative to quinazolinone.

Material Safety & Pre-requisites (HSE)
Critical Hazard:Acetic Anhydride is a lachrymator and causes severe burns. Fluorinated

aromatics can be toxic if inhaled.

Engineering Controls: All operations must be performed in a certified chemical fume hood.

PPE: Nitrile gloves (double-gloved recommended during acid anhydride handling), lab coat,

and chemical splash goggles.

Quenching: Have a saturated sodium bicarbonate solution ready to neutralize any acid spills.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b573599/docs?utm_src=pdf-body-img#application-note-high-purity-synthesis-of-7-fluoro-2-methylquinazolin-4-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573599?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol
Materials Table

Reagent MW ( g/mol ) Equiv. Amount Role

2-Amino-4-

fluorobenzoic

acid

155.13 1.0
15.5 g (100

mmol)
Starting Material

Acetic Anhydride 102.09 5.0 51.0 g (~47 mL) Reagent/Solvent

Ammonium

Acetate
77.08 3.0 23.1 g Nitrogen Source

Ethanol

(Absolute)
- - 50 mL Solvent (Step 2)

Water

(Deionized)
- - 200 mL Workup

Step-by-Step Methodology
Stage 1: Formation of Benzoxazinone Intermediate[1]

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser topped with a drying tube (CaCl₂ or Drierite).

Charging: Add 2-amino-4-fluorobenzoic acid (15.5 g) to the flask.

Acylation: Add Acetic Anhydride (47 mL) in one portion. The solid may not dissolve

immediately.

Reflux: Heat the mixture to reflux (approx. 140°C bath temperature).

Observation: The solid will dissolve, and the solution will turn clear/yellowish. Continue

reflux for 2 hours.

Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of the starting

acid.
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Concentration: Cool the mixture slightly (to ~60°C) and remove excess acetic anhydride

under reduced pressure (rotary evaporator) to yield a solid residue (the benzoxazinone).

Note: It is not necessary to isolate this intermediate perfectly dry for the next step, but

removing the bulk of acetic anhydride simplifies the workup.

Stage 2: Conversion to Quinazolinone
Re-solvation: To the semi-solid residue from Step 5, add Ammonium Acetate (23.1 g).

Alternatively, use 28% aqueous Ammonia (50 mL), but solid ammonium acetate allows for

higher temperature reactions.

Reaction: Heat the mixture (neat or with a minimal amount of acetic acid/ethanol if stirring is

difficult) to 120–130°C for 2–3 hours.

Mechanism:[2][3][4][5][6] The ammonium acetate melts and reacts with the

benzoxazinone.

Workup: Cool the reaction mixture to room temperature. A precipitate should form.

Quenching: Add Cold Water (100 mL) to the flask and stir vigorously for 30 minutes to break

up the solid cake and dissolve inorganic salts.

Filtration: Filter the crude solid using a Büchner funnel. Wash the cake with water (2 x 50

mL) and cold ethanol (1 x 20 mL).

Stage 3: Purification
Recrystallization: Transfer the crude solid to a clean flask. Add Ethanol/Water (9:1) and heat

to boiling until dissolved. Allow to cool slowly to room temperature, then to 4°C.

Drying: Filter the white/off-white crystals and dry in a vacuum oven at 60°C for 12 hours.

Analytical Validation (QC)
To certify the compound for downstream use, the following data profile must be met:
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Test Expected Result Diagnostic Feature

Appearance White to off-white powder
Absence of yellow/brown

(oxidation)

Yield 75% - 85% >13.5 g expected

1H NMR (DMSO-d6) δ ~12.3 (s, 1H, NH/OH)
Broad singlet indicates

lactam/lactim tautomer

1H NMR (Aromatic) δ ~8.1 (dd), 7.4 (dd), 7.2 (td)
Characteristic 7-F coupling

patterns

1H NMR (Methyl) δ ~2.35 (s, 3H)
Sharp singlet for 2-methyl

group

LC-MS (ESI+) [M+H]+ = 179.06 Single peak >98% area

Troubleshooting Guide:

Problem: Low Yield / Sticky Solid.

Cause: Incomplete removal of acetic anhydride before adding ammonium acetate.

Fix: Ensure thorough rotary evaporation in Step 5.

Problem: Starting material remains.

Cause: Moisture in acetic anhydride.[7]

Fix: Use fresh bottle or distill acetic anhydride prior to use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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